molecular formula C10H12N2O B2911491 5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one CAS No. 1601153-51-8

5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one

Cat. No.: B2911491
CAS No.: 1601153-51-8
M. Wt: 176.219
InChI Key: JHKPXEOXGORMSV-UHFFFAOYSA-N
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Description

5-(Propan-2-yl)-2,3-dihydro-1H-indazol-3-one is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the indazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)-2,3-dihydro-1H-indazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents (e.g., alkyl halides) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazoles, while substitution reactions can introduce various alkyl or aryl groups onto the indazole ring.

Scientific Research Applications

5-(Propan-2-yl)-2,3-dihydro-1H-indazol-3-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Indazole: The parent compound of the indazole family, known for its broad range of biological activities.

    2-Methylindazole: A derivative with a methyl group at the 2-position, often studied for its pharmacological properties.

    3-Nitroindazole: A nitro-substituted indazole with potential neuroprotective effects.

Uniqueness

5-(Propan-2-yl)-2,3-dihydro-1H-indazol-3-one is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-propan-2-yl-1,2-dihydroindazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6(2)7-3-4-9-8(5-7)10(13)12-11-9/h3-6H,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKPXEOXGORMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1601153-51-8
Record name 5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one
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